Nuezhenidic Acid: A Technical Guide to its Origin, Discovery, and Biological Activity
Nuezhenidic Acid: A Technical Guide to its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuezhenidic acid, a secoiridoid glycoside, is a natural product isolated from the fruits of Ligustrum lucidum, commonly known as glossy privet. This technical guide provides a comprehensive overview of the origin, discovery, and known biological activities of Nuezhenidic acid. While the primary literature detailing its initial isolation and complete spectroscopic characterization remains elusive, this document synthesizes available information to present a detailed account for research and drug development purposes. This guide includes representative experimental protocols for the isolation and structural elucidation of related compounds, a proposed biosynthetic pathway, and an exploration of its potential mechanism of action as an anti-influenza agent. All quantitative data for related compounds are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Origin and Discovery
Natural Source: Nuezhenidic acid is a constituent of the dried ripe fruits of Ligustrum lucidum W.T. Aiton (Oleaceae), a plant used in traditional Chinese medicine.[1] This plant is the primary known natural source of the compound.
Initial Discovery: Based on available literature, Nuezhenidic acid was first reported as a novel compound by Wu Li-Jun and colleagues in a 1998 publication in Acta Botanica Sinica (now the Journal of Integrative Plant Biology). The authors reported the isolation and identification of seven compounds from the fruits of Ligustrum lucidum, with Nuezhenidic acid being a new discovery whose structure was elucidated through spectral analysis and chemical reactions.[2] Despite extensive searches, the full text of this original publication, containing the detailed experimental procedures and complete spectroscopic data, could not be retrieved for this guide.
Physicochemical Properties
Based on its structure, Nuezhenidic acid is a polar molecule, soluble in polar solvents like methanol (B129727) and ethanol (B145695), and insoluble in nonpolar solvents such as petroleum ether.[3]
Table 1: Physicochemical Properties of Nuezhenidic Acid
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₄ | [1] |
| Molecular Weight | 452.4 g/mol | [1] |
| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | |
| CAS Number | 183238-67-7 |
Experimental Protocols (Representative)
Due to the unavailability of the primary literature on Nuezhenidic acid's initial isolation, this section provides representative experimental protocols for the isolation and structural elucidation of secoiridoid glycosides from Ligustrum species, which would be analogous to the methods used for Nuezhenidic acid.
Extraction and Isolation
The general workflow for isolating secoiridoids from Ligustrum lucidum fruits involves solvent extraction followed by chromatographic separation.
Caption: General workflow for the isolation of secoiridoids.
Protocol:
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Extraction: Dried and powdered fruits of Ligustrum lucidum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
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Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Gel Filtration: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient to yield the pure compound.
Structure Elucidation
The structure of a novel natural product like Nuezhenidic acid is determined using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
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Technique: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
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Data Interpretation: The mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify structural motifs, such as the glycosidic bond and the secoiridoid core.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Techniques: A suite of NMR experiments is employed to determine the complete chemical structure, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Data Interpretation:
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¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including characteristic signals for the anomeric proton of the glucose unit and olefinic protons of the secoiridoid core.
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¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). The chemical shifts of the carbons in the glucose moiety and the carbonyl carbons of the secoiridoid are diagnostic.
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2D NMR: COSY establishes proton-proton couplings within spin systems. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and establishing the overall connectivity of the molecule.
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Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Secoiridoid Glycosides from Ligustrum Species
| Position | Representative ¹³C (ppm) | Representative ¹H (ppm) |
| Secoiridoid Core | ||
| 1 | ~98 | ~5.5 (d) |
| 3 | ~150 | |
| 4 | ~110 | |
| 5 | ~30 | |
| 6 | ~35 | |
| 7 | ~170 | |
| 8 | ~130 | |
| 9 | ~125 | |
| 10 | ~60 | ~4.2 (m) |
| 11 | ~170 | |
| Glucose Moiety | ||
| 1' | ~100 | ~4.7 (d) |
| 2' | ~75 | |
| 3' | ~78 | |
| 4' | ~71 | |
| 5' | ~78 | |
| 6' | ~62 |
Note: This table provides approximate chemical shift ranges based on data for related secoiridoid glycosides. Actual values for Nuezhenidic acid may vary.
Biosynthesis
The biosynthetic pathway of Nuezhenidic acid has not been specifically elucidated. However, as an oleoside-type secoiridoid from the Oleaceae family, its biosynthesis is expected to follow the established pathway for this class of compounds. This pathway involves the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways to produce the initial terpene precursors.
Caption: Hypothetical biosynthetic pathway of Nuezhenidic acid.
The biosynthesis likely proceeds through the iridoid pathway, with geranyl diphosphate (GPP) being a key precursor. GPP is cyclized to form the iridoid skeleton, leading to intermediates such as loganin. Secologanin is then formed by the oxidative cleavage of the cyclopentane (B165970) ring of loganin. Secologanin can then be converted to 7-epiloganic acid, a precursor for oleoside-type secoiridoids. A series of enzymatic modifications, including glycosylation, oxidation, and methylation, would then lead to the final structure of Nuezhenidic acid. The specific enzymes responsible for the later "tailoring" steps in the biosynthesis of Nuezhenidic acid in Ligustrum lucidum are yet to be identified.
Biological Activity and Mechanism of Action
Anti-influenza Virus Activity
Nuezhenidic acid has been reported to possess inhibitory activity against the influenza A virus. The likely mechanism of this antiviral activity is the inhibition of the viral neuraminidase enzyme.
Neuraminidase Inhibition:
Influenza neuraminidase is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected host cell. It does this by cleaving sialic acid residues from the cell surface, to which the viral hemagglutinin binds. By inhibiting neuraminidase, the progeny virions remain attached to the host cell surface, preventing their release and the spread of the infection to other cells.
